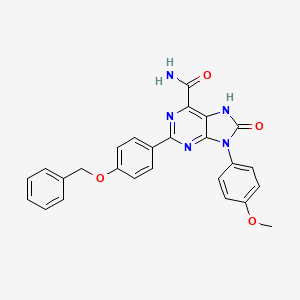![molecular formula C22H19ClN6O2 B2732016 8-(4-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921788-25-2](/img/structure/B2732016.png)
8-(4-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The position of the nitrogen atoms in the rings determines the two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole .科学的研究の応用
Chemical Reactions and Synthesis
8-(4-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione and similar compounds have been utilized in various chemical reactions and syntheses. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines under mild conditions, demonstrating moderate to good yields at room temperature (Zolfigol et al., 2006).
Antitumor and Vascular Relaxing Effects
Compounds related to 8-(4-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been synthesized and examined for biological activities. These compounds displayed antitumor activity and were explored for their vascular relaxing effects, although none showed potent activity in this regard (Ueda et al., 1987).
Pharmacological Properties
The pharmacological properties of related triazole compounds have been extensively studied. For example, a novel antifungal compound from the 1,2,4-triazole class has been synthesized, showing pharmacologically relevant physicochemical properties, including solubility in different solvents and potential adsorption characteristics (Volkova et al., 2020).
Polymer Chemistry Applications
In polymer chemistry, related triazole compounds, such as 4-(3-hydroxynaphthalene)-1,2,4-triazolidine-3,5-dione, have been synthesized and used in polymerization studies. The combination of ionic liquids and microwave irradiation has been employed as a green protocol for polycondensation, demonstrating the potential of these compounds in developing new materials (Mallakpour & Rafiee, 2007).
Antidepressant and Anxiolytic Properties
Research on derivatives of purine-2,6-dione, closely related to the compound , has shown potential in the development of antidepressant and anxiolytic drugs. These studies have identified compounds with significant psychotropic activity, highlighting the therapeutic potential of triazole-based compounds (Chłoń-Rzepa et al., 2013).
Electrophilic Aromatic Substitution in Polymer Modification
Triazolinediones, similar in structure to the compound in focus, have been used in the modification of polymers through electrophilic aromatic substitution. These reactions offer insights into the chemical behavior and potential applications of such compounds in material science (Kuhrau & Stadler, 1990).
Anti-Proliferative Agents in Cancer Research
Further research has been conducted on triazolo and pyrrolo purine derivatives, which are structurally similar, as potent anti-proliferative agents against various human cancer cell lines. These studies underscore the potential of such compounds in the development of new cancer therapies (Sucharitha et al., 2021).
特性
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-6-4-3-5-7-14)21-25-24-18(29(19)21)15-8-10-16(23)11-9-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZPNZMDTGPOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752451 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

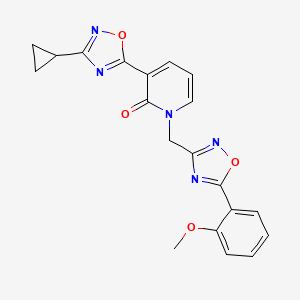
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2731934.png)
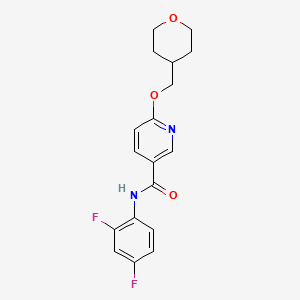
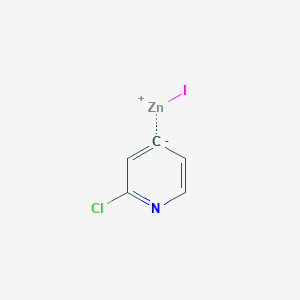
![2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2731938.png)
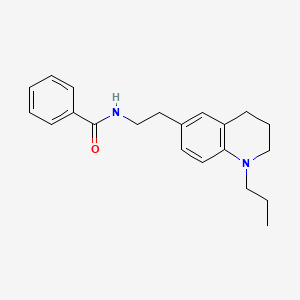
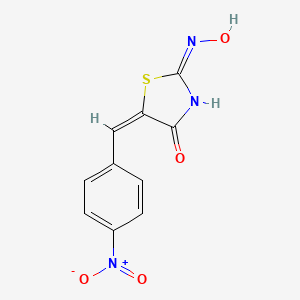
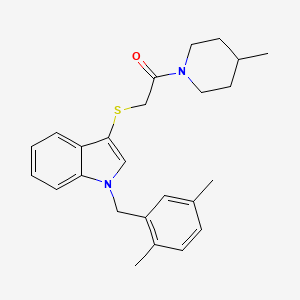
![N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide](/img/structure/B2731948.png)
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperazine-1-carboxylate](/img/structure/B2731950.png)
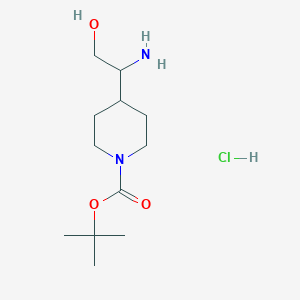
![1-methyl-8-(3-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2731952.png)
